molecular formula C8H20Cl2N4O2 B13392487 NG,NG-Dimethylarginine (dihydrochloride)

NG,NG-Dimethylarginine (dihydrochloride)

Cat. No.: B13392487
M. Wt: 275.17 g/mol
InChI Key: SYLNVYJOPZWPJI-UHFFFAOYSA-N
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Description

NG,NG-Dimethylarginine (dihydrochloride): is a methylated derivative of arginine, a naturally occurring amino acid. This compound is produced in the liver and is linked to various liver conditions such as cirrhosis, alcoholic hepatitis, and acute liver failure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NG,NG-Dimethylarginine (dihydrochloride) typically involves the methylation of arginine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the selective methylation of the guanidino group of arginine.

Industrial Production Methods: Industrial production of NG,NG-Dimethylarginine (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The final product is usually crystallized and dried to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: NG,NG-Dimethylarginine (dihydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the methyl groups attached to the guanidino group.

    Substitution: The compound can undergo substitution reactions where the methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted arginine derivatives .

Mechanism of Action

NG,NG-Dimethylarginine (dihydrochloride) exerts its effects by inhibiting nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation and immune response. By inhibiting NOS, NG,NG-Dimethylarginine (dihydrochloride) reduces the production of nitric oxide, thereby affecting these physiological processes .

Comparison with Similar Compounds

  • NG-Methyl-L-arginine acetate salt
  • NG,NG’-Dimethyl-L-arginine di (p-hydroxyazobenzene-p’-sulfonate) salt
  • NG-Hydroxy-L-arginine acetate salt

Comparison: NG,NG-Dimethylarginine (dihydrochloride) is unique due to its specific methylation pattern on the guanidino group of arginine. This specific structure allows it to act as a potent inhibitor of nitric oxide synthase, distinguishing it from other similar compounds that may have different methylation patterns or additional functional groups .

Properties

IUPAC Name

2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLNVYJOPZWPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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